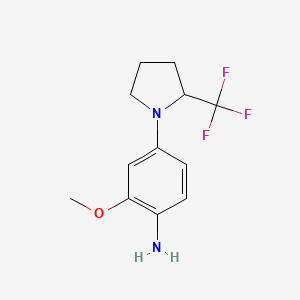
2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a pyrimidine ring with an amino group at position 2, an ethyl group at position 3, and a keto group at position 6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one can be achieved through several methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction typically proceeds as follows:
- Urea
Aldehyde: (e.g., acetaldehyde)
β-Keto ester: (e.g., ethyl acetoacetate)
The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is carried out at elevated temperatures (around 80-100°C) for several hours. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to accelerate the reaction and enhance product purity.
化学反応の分析
Types of Reactions
2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding pyrimidinones.
- Reduction : Reduction reactions can convert the keto group to a hydroxyl group.
- Substitution : The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
- Reduction : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
- Substitution : Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
- Oxidation : Formation of pyrimidinones.
- Reduction : Formation of hydroxyl derivatives.
- Substitution : Formation of N-substituted derivatives.
科学的研究の応用
2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one has a wide range of applications in scientific research:
- Chemistry : Used as a building block in the synthesis of more complex heterocyclic compounds.
- Biology : Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
- Medicine : Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
- Industry : Used in the development of agrochemicals and as a precursor in the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of 2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
- 2-Aminopyrimidin-4-one : Similar structure but lacks the ethyl group.
- 2-Amino-4,6-dihydroxypyrimidine : Contains hydroxyl groups instead of a keto group.
- 2-Amino-3-methyl-4,5-dihydropyrimidin-6-one : Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one is unique due to the presence of the ethyl group at position 3, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic properties and its interactions with biological targets.
特性
分子式 |
C6H11N3O |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
2-amino-3-ethyl-4,5-dihydropyrimidin-6-one |
InChI |
InChI=1S/C6H11N3O/c1-2-9-4-3-5(10)8-6(9)7/h2-4H2,1H3,(H2,7,8,10) |
InChIキー |
QKSCIOXBYRZWEP-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(=O)N=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



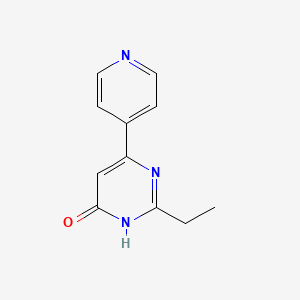

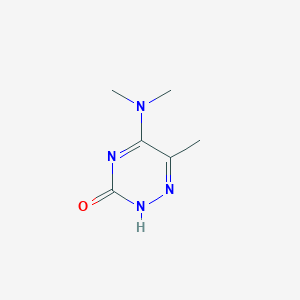
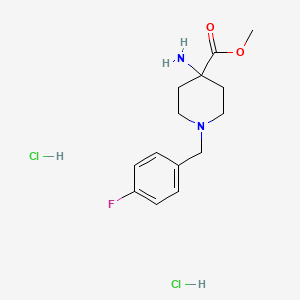

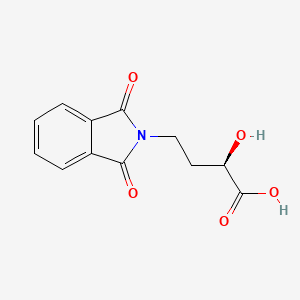
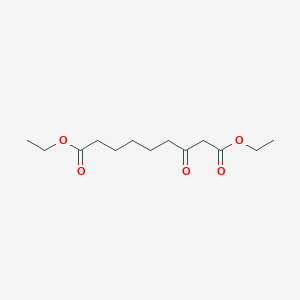
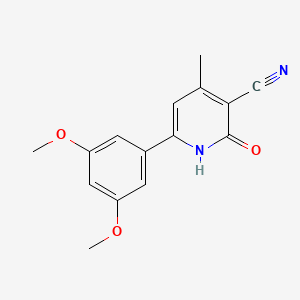
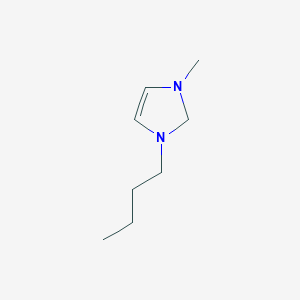

![5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione](/img/structure/B13100809.png)
